molecular formula C17H24N2O3 B8654250 N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester CAS No. 875711-05-0

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester

Cat. No.: B8654250
CAS No.: 875711-05-0
M. Wt: 304.4 g/mol
InChI Key: WFNVHUZVNNXJJT-UHFFFAOYSA-N
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Description

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

875711-05-0

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 4-(3-piperidin-1-ylpropylcarbamoyl)benzoate

InChI

InChI=1S/C17H24N2O3/c1-22-17(21)15-8-6-14(7-9-15)16(20)18-10-5-13-19-11-3-2-4-12-19/h6-9H,2-5,10-13H2,1H3,(H,18,20)

InChI Key

WFNVHUZVNNXJJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (250 mg, 2.5 mmol) and 3-piperidinopropylamine (284 mg, 2.0 mmol) are dissolved in CH2Cl2 (5 mL). Terephtalic acid monomethyl ester chloride (197 mg, 2.0 mmol) in 2.0 ml of CH2Cl2 is added to the mixture. The reaction mixture is stirred at room temperature for 2 h. The reaction is diluted with CH2Cl2 and washed with brine. The separated organic layer is dried over Na2SO4 and evaporated. The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH) to give 473 mg (78%) of the title compound. MS (APCI+) 305 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
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284 mg
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reactant
Reaction Step One
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5 mL
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solvent
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Name
Terephtalic acid monomethyl ester chloride
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197 mg
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reactant
Reaction Step Two
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2 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
78%

Synthesis routes and methods II

Procedure details

For example, terephtalic acid monomethyl ester chloride is treated with an alkylamine, in this case 3-piperidinopropylamine, and triethylamine, in a suitable solvent such as dichloromethane at ambient temperature for 1-12 hours to provide the desired amide, N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester.
Name
terephtalic acid monomethyl ester chloride
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
alkylamine
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reactant
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reactant
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